N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-d]pyrimidine core. Key structural elements include:
- Pyrido[2,3-d]pyrimidine: A bicyclic system with fused pyridine and pyrimidine rings, modified at positions 3 and 4 with a 4-methylbenzyl group and a 2,4-dioxo moiety.
Properties
CAS No. |
902962-05-4 |
|---|---|
Molecular Formula |
C25H24N4O4 |
Molecular Weight |
444.491 |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-3-33-21-9-5-4-8-20(21)27-22(30)16-28-23-19(7-6-14-26-23)24(31)29(25(28)32)15-18-12-10-17(2)11-13-18/h4-14H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
RRBBOFGRVQVBOE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound has a molecular formula of C28H25N3O6 and features a unique structure that includes a pyrido-pyrimidine core. This structure is significant as it influences the compound's biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of thieno[2,3-d]pyrimidines have demonstrated significant inhibitory effects on breast cancer cell lines such as MDA-MB-231. These studies suggest that structural modifications can enhance cytotoxicity against cancer cells. The IC50 values for these compounds were reported in the nanomolar range, indicating high potency against tumor cells .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | MDA-MB-231 | <100 | Induction of apoptosis |
| N-(2-ethoxyphenyl) derivative | Various tumor cells | TBD | TBD |
The mechanisms through which these compounds exert their effects often involve the induction of apoptosis in cancer cells. Morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage, have been documented in treated cell lines .
Antimicrobial Activity
While the primary focus has been on antitumor activity, some derivatives related to this compound have also been evaluated for antimicrobial properties. For example, certain piperidine derivatives showed promising results against various pathogens affecting plants .
Case Studies
- Antitumor Efficacy : A study evaluated a series of thiosemicarbazone derivatives derived from 2-acetylpyridine against glioblastoma multiforme and breast adenocarcinoma. The results indicated that these compounds exhibited potent cytotoxicity at low concentrations. The study emphasized the importance of substituent positions on the phenyl ring for enhancing antitumor activity .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict binding affinities and interactions with target proteins associated with cancer pathways. These studies help in understanding how structural variations influence biological activity and can guide future modifications for improved efficacy .
Scientific Research Applications
Research indicates that N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide exhibits several important biological activities:
1. Anticancer Properties
- Preliminary studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, compounds derived from pyrido[2,3-d]pyrimidine frameworks have shown promise in targeting specific cancer pathways, potentially leading to novel anticancer therapies .
2. Enzyme Inhibition
- The compound may act as an inhibitor for various enzymes involved in metabolic and signaling pathways. Inhibitors of differentiation (Id) proteins have been identified as potential targets for cancer treatment, and this compound's structure suggests it could interact with these proteins effectively .
3. Anti-inflammatory Effects
- Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound might also possess such effects. This could be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the potential applications of compounds similar to this compound:
Anticancer Activity : A study demonstrated that related compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer cell survival and proliferation .
Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in infectious disease treatments .
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
Key Observations :
Q & A
Q. What are the key synthetic steps and optimal conditions for preparing this compound?
The synthesis involves three critical stages:
Core formation : Construction of the pyrido[2,3-d]pyrimidine ring via cyclocondensation of aminopyridine derivatives with carbonyl reagents under reflux in DMSO or acetonitrile (60–80°C, 8–12 hours) .
N-Alkylation : Introduction of the 4-methylbenzyl group using alkylating agents (e.g., 4-methylbenzyl chloride) in the presence of a base like K₂CO₃ .
Acetamide coupling : Reaction of the core intermediate with N-(2-ethoxyphenyl)acetamide via nucleophilic substitution or amide bond formation.
Optimization : Yields improve with inert atmosphere (N₂/Ar) and controlled pH (7–8). Purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic and analytical methods confirm structural integrity?
- NMR : 1H and 13C NMR identify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃; pyridopyrimidine carbonyl carbons at δ 165–175 ppm) .
- HRMS : Molecular ion peak at m/z 488.4 (calculated for C₂₇H₂₄N₄O₄) .
- IR : Strong absorbance at 1680–1720 cm⁻¹ confirms carbonyl groups (dioxo and acetamide) .
Q. What are the compound’s molecular properties?
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₄N₄O₄ |
| Molecular Weight | 488.5 g/mol |
| Key Functional Groups | Pyrido[2,3-d]pyrimidine, acetamide, ethoxy, methylbenzyl |
| Derived from analogous compounds in . |
Q. What initial biological activities are reported for related pyridopyrimidine derivatives?
- Anticancer : Inhibition of kinases (IC₅₀ 0.5–5 μM in breast cancer cell lines) .
- Antimicrobial : Moderate activity against S. aureus (MIC 16–32 μg/mL) .
Note: Activities vary with substituents; methoxy/chloro groups enhance potency .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Replace DMSO with acetonitrile to reduce side reactions .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate alkylation .
- Workflow : Implement flow chemistry for continuous purification, reducing batch variability .
Q. How to resolve contradictions in reported biological activity data?
- Dose-response profiling : Test the compound across multiple assays (e.g., enzymatic vs. cellular) to distinguish direct target effects from off-target interactions .
- Structural analogs : Compare with derivatives (e.g., 4-chlorobenzyl vs. 4-methylbenzyl) to identify substituent-dependent trends. For example, chloro groups improve kinase inhibition but reduce solubility .
Q. What computational strategies predict target interactions?
Q. How do structural modifications impact pharmacokinetics?
- Lipophilicity : Introduce polar groups (e.g., -OH, -COOH) to improve aqueous solubility, as seen in analogs with 4-methoxy substituents (logP reduced from 3.2 to 2.5) .
- Metabolic stability : Replace the ethoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.8 hours in liver microsomes) .
Q. Methodological Notes
- Data contradiction analysis : Cross-validate biological assays (e.g., SPR for binding affinity vs. cellular viability) to distinguish artifacts from true activity .
- Experimental design : Use factorial design (e.g., Taguchi method) to optimize multi-step syntheses, testing variables like solvent polarity, temperature, and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
